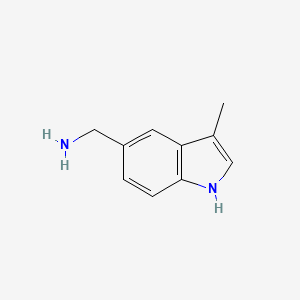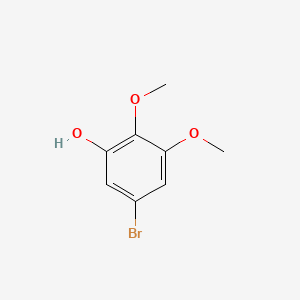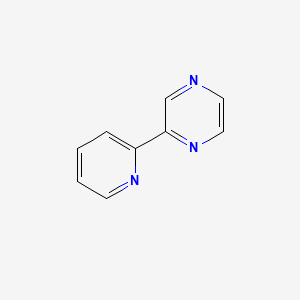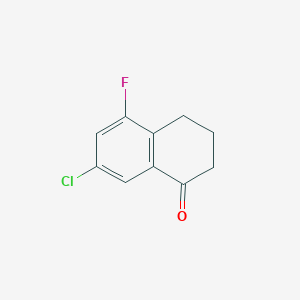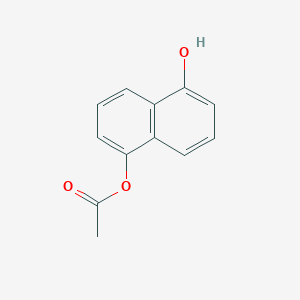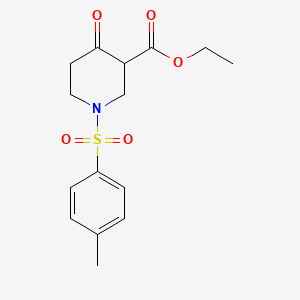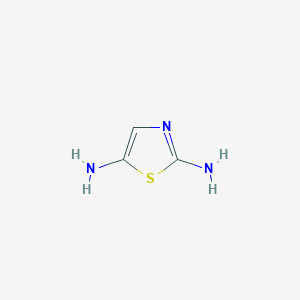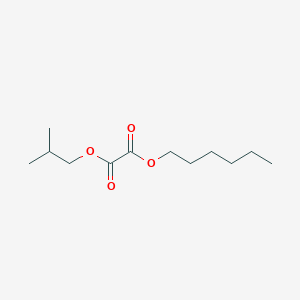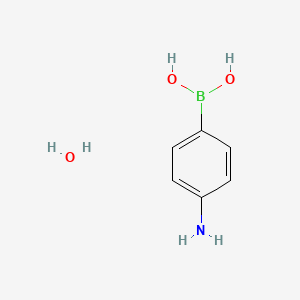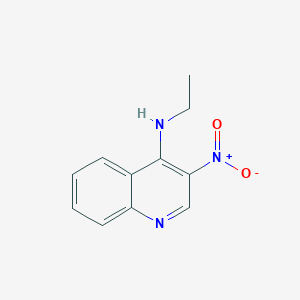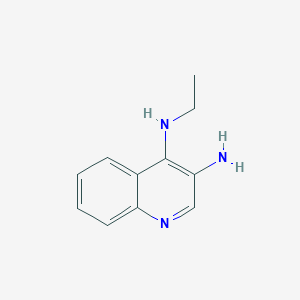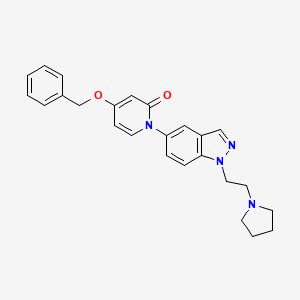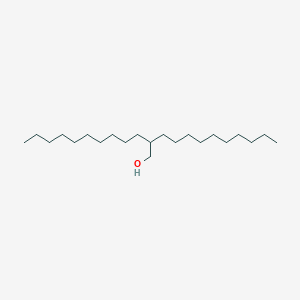
2-Decyl-1-dodecanol
描述
2-Decyl-1-dodecanol is a branched-chain fatty alcohol with the molecular formula C22H46O. It is a member of the Guerbet alcohol family, characterized by a hydroxyl group attached to a carbon atom that is itself bonded to two alkyl groups. This compound is known for its use in various industrial applications, particularly in the production of surfactants, lubricants, and cosmetics.
准备方法
Synthetic Routes and Reaction Conditions: 2-Decyl-1-dodecanol can be synthesized through the Guerbet reaction, which involves the condensation of two molecules of decyl alcohol. This reaction typically requires a base catalyst such as potassium hydroxide and a hydrogenation-dehydrogenation catalyst like nickel or copper chromite. The reaction is carried out at elevated temperatures, often around 200-250°C, under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of high-pressure hydrogenation reactors ensures efficient conversion of the starting materials to the desired product .
化学反应分析
Types of Reactions: 2-Decyl-1-dodecanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding hydrocarbons using reagents like lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed:
Oxidation: 2-Decyl-1-dodecanoic acid.
Reduction: 2-Decyl-1-dodecane.
Substitution: 2-Decyl-1-dodecyl chloride.
科学研究应用
2-Decyl-1-dodecanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of surfactants and emulsifiers.
Biology: Employed in the formulation of lipid-based drug delivery systems.
Medicine: Investigated for its potential use in topical formulations due to its emollient properties.
Industry: Utilized in the production of lubricants, plasticizers, and anti-foaming agents.
作用机制
The mechanism of action of 2-Decyl-1-dodecanol primarily involves its interaction with lipid membranes. As a fatty alcohol, it can integrate into lipid bilayers, altering their fluidity and permeability. This property is particularly useful in enhancing the delivery of active pharmaceutical ingredients through the skin. Additionally, its emollient properties help to maintain skin hydration by forming a protective barrier on the skin surface .
相似化合物的比较
1-Dodecanol: A linear fatty alcohol with similar applications but different physical properties.
2-Octyl-1-dodecanol: Another Guerbet alcohol with a shorter carbon chain, used in cosmetics and personal care products.
Uniqueness: 2-Decyl-1-dodecanol stands out due to its branched structure, which imparts unique physical properties such as lower melting point and higher spreading coefficient compared to its linear counterparts. This makes it particularly suitable for applications requiring high-performance emollients and lubricants .
属性
IUPAC Name |
2-decyldodecan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46O/c1-3-5-7-9-11-13-15-17-19-22(21-23)20-18-16-14-12-10-8-6-4-2/h22-23H,3-21H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOPEQCDMWTHQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCCCC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


